

An In-depth Technical Guide to the Physicochemical Properties of p-Anisamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisamide, also known as **4-methoxybenzamide**, is a chemical compound with a significant role in organic synthesis and as a building block in the development of new pharmaceutical agents. Its derivatives have been investigated for a range of biological activities, making a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of p-Anisamide, detailed experimental protocols for their determination, and visual workflows to aid in laboratory synthesis and analysis.

Chemical Identity and Structure

p-Anisamide is a primary amide derivative of p-anisic acid. The presence of the methoxy group at the para position of the benzene ring and the amide functional group are key determinants of its chemical behavior and physical properties.



Identifier	Value	
IUPAC Name	4-methoxybenzamide	
Synonyms	p-Anisamide, 4-Anisamide, p- Methoxybenzamide	
CAS Number	3424-93-9[1]	
Molecular Formula	C ₈ H ₉ NO ₂	
Molecular Weight	151.16 g/mol [2]	
Chemical Structure	O H H	
InChl	InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)[2]	
InChlKey	GUCPYIYFQVTFSI-UHFFFAOYSA-N[2]	
SMILES	COC1=CC=C(C=C1)C(=O)N[2]	

Physicochemical Properties

A summary of the key physicochemical properties of p-Anisamide is presented in the tables below. These parameters are crucial for predicting the behavior of the compound in various experimental and biological systems.

Physical Properties



Property	Value	Reference
Physical State	White crystalline solid	[3]
Melting Point	164-167 °C	[3]
Boiling Point	295.8 °C at 760 mmHg	[3]
Density	1.143 g/cm ³	[3]
Flash Point	161.5 °C	[3]

Solubility

Quantitative solubility data for p-Anisamide in common laboratory solvents is not extensively available in the literature. The following table provides qualitative information and some quantitative data for the related meta-isomer, which may serve as a preliminary guide. Experimental determination is recommended for precise values.

Solvent	Qualitative Solubility	Quantitative Solubility (g/100 mL)	Temperature (°C)
Water	Soluble[4]	Data not available	-
Methanol	Data not available	Data not available	-
Ethanol	Soluble in a mixture with water[5]	~0.1 (for m-isomer)[6]	Room Temperature
Acetone	Data not available	Data not available	-
DMSO	Soluble	~3 (for m-isomer)[6]	Room Temperature

Note: The provided quantitative solubility data for the m-isomer should be used with caution as structural differences between isomers can significantly impact solubility.

Partition and Dissociation Constants

The octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) are critical parameters in drug development, influencing absorption, distribution, metabolism, and



excretion (ADME) properties.

Parameter	Value	Method
LogP	1.49 (Calculated)[3]	Data not available
рКа	Data not available	Data not available

Note: An experimentally determined LogP and pKa are crucial for accurate modeling. Detailed protocols for their determination are provided in Section 5.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of p-Anisamide.

NMR Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=8.8 Hz, 2H, Ar-H), 7.25 (s, 1H, -NH), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, -OCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.9, 161.2, 130.4, 126.5, 113.3, 55.2.

Infrared (IR) Spectroscopy

The IR spectrum of p-Anisamide shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
3350-3150	N-H stretching (amide)
3050-3000	C-H stretching (aromatic)
2950-2850	C-H stretching (aliphatic, -OCH₃)
~1660	C=O stretching (amide I)
~1600, ~1510	C=C stretching (aromatic)
~1250	C-O stretching (aryl ether)



UV-Vis Spectroscopy

In a suitable solvent such as ethanol, p-Anisamide exhibits characteristic ultraviolet absorption maxima.

λmax (nm)	Molar Absorptivity (ε)	Solvent
~256	Data not available	Ethanol

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of p-Anisamide.

Ionization Method	[M+H]+ (m/z)
Electrospray (ESI)	152.07

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of p-Anisamide.

Synthesis of p-Anisamide from 4-Methoxybenzoyl chloride

This protocol describes the synthesis of p-Anisamide via the amidation of 4-methoxybenzoyl chloride.

Materials:

- 4-Methoxybenzoyl chloride
- Concentrated aqueous ammonia (28-30%)
- Tetrahydrofuran (THF), anhydrous
- Deionized water



- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Büchner funnel and filter flask

Procedure:

- In a round-bottom flask, dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath with continuous stirring.
- Slowly add an excess of concentrated aqueous ammonia (e.g., 10 equivalents) dropwise to the cooled solution. A white precipitate of p-Anisamide will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
- Quench the reaction by adding a small amount of deionized water.
- Collect the crude p-Anisamide by vacuum filtration using a Büchner funnel.
- Wash the solid product thoroughly with cold deionized water to remove any ammonium chloride byproduct.
- Dry the crude product under vacuum.

Purification by Recrystallization

This protocol details the purification of crude p-Anisamide using recrystallization from an ethanol/water solvent system.[5]

Materials:



- Crude p-Anisamide
- Ethanol (95%)
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter flask
- Ice bath

Procedure:

- Place the crude p-Anisamide in an Erlenmeyer flask.
- Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The solution should be near its boiling point.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.
- Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature. Crystals of pure p-Anisamide should form.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold ethanol/water mixture.



• Dry the purified crystals in a vacuum oven or desiccator.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol follows the well-established shake-flask method for the experimental determination of LogP.

Materials:

- Purified p-Anisamide
- 1-Octanol (pre-saturated with water)
- Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)
- Centrifuge tubes
- Mechanical shaker
- UV-Vis spectrophotometer or HPLC
- · Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution of p-Anisamide of known concentration in 1-octanol (pre-saturated with water).
- In a centrifuge tube, add a known volume of the p-Anisamide stock solution and a known volume of the phosphate buffer (pre-saturated with 1-octanol).
- Securely cap the tube and place it on a mechanical shaker. Shake the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- After shaking, centrifuge the mixture to achieve a clear separation of the octanol and aqueous layers.



- Carefully withdraw a sample from both the upper octanol layer and the lower aqueous layer.
- Determine the concentration of p-Anisamide in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a pre-established calibration curve.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of p-Anisamide using potentiometric titration.

Materials:

- · Purified p-Anisamide
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- pH meter with a calibrated electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

 Accurately weigh a sample of p-Anisamide and dissolve it in a suitable solvent mixture (e.g., water/ethanol) in a beaker. Add KCl to maintain a constant ionic strength.

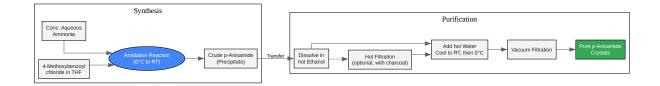


- Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
- Record the initial pH of the solution.
- Titrate the solution by adding small, precise increments of the standardized HCl solution from a burette.
- After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
- Continue the titration until the pH changes become minimal after passing the equivalence point.
- Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows.

Synthesis and Purification Workflow

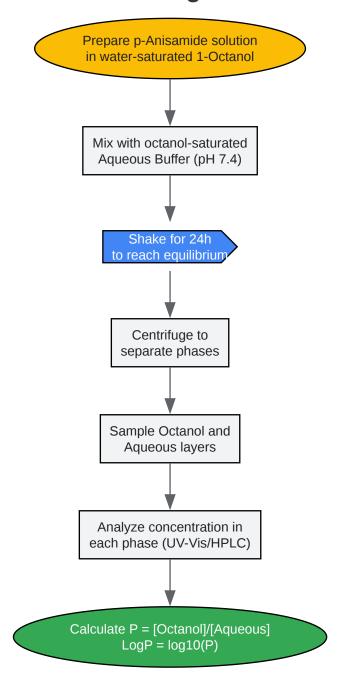


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Caption: Workflow for the synthesis and purification of p-Anisamide.



Experimental Workflow for LogP Determination

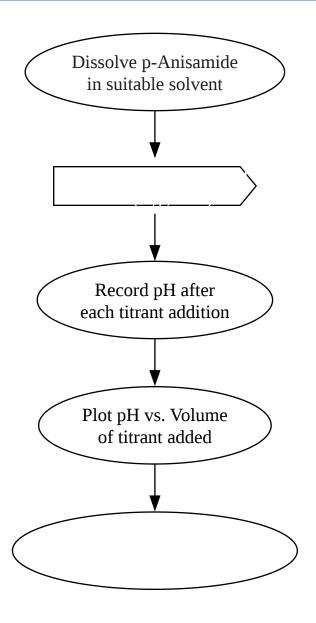


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Caption: Workflow for the determination of LogP via the shake-flask method.

Experimental Workflow for pKa Determinationdot





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